1-(Trimethylsilyl)-2-Naphthyltrifluormethansulfonat

Übersicht

Beschreibung

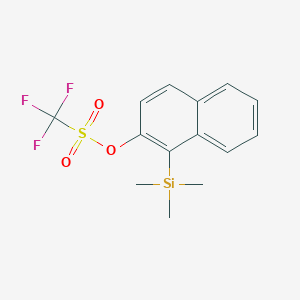

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is an organosilicon compound known for its significant reactivity and versatility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group attached to a naphthyl ring, which is further bonded to a trifluoromethanesulfonate group. It is a colorless, moisture-sensitive liquid that plays a crucial role in various chemical transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₅F₃O₃SSi

- Molecular Weight : 348.41 g/mol

- CAS Number : 252054-88-9

- Physical State : Colorless to light yellow liquid

- Purity : >96.0% (GC)

Applications in Organic Synthesis

-

Benzyne Generation

- TMS-naphthyl triflate is primarily utilized for generating benzyne intermediates through fluoride ion-induced elimination reactions. This process allows for the formation of reactive arynes that can participate in various coupling reactions, such as Diels-Alder reactions and nucleophilic substitutions .

- Diels-Alder Reactions

- Synthesis of Oxygen Heterocycles

Case Study 1: Transition-Metal-Free Benzannulation

A study demonstrated the use of TMS-naphthyl triflate in a transition-metal-free annulation reaction with tricarbonyl derivatives to synthesize highly functionalized naphthalene derivatives. This method provided access to new rhodamine dye analogues, showcasing the compound's utility in dye chemistry and materials science .

Case Study 2: Polycyclic Aromatic Hydrocarbons

Research highlighted the efficiency of TMS-naphthyl triflate in synthesizing polycyclic aromatic hydrocarbons like phenanthrenes and chrysenes via aryne Diels-Alder reactions followed by aromatization. This approach allowed for the direct construction of complex aromatic systems, which are essential in organic electronics and photonic applications .

Comparative Analysis of Benzyne Precursors

Safety Considerations

1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is classified as hazardous, with potential skin burns and eye damage upon contact. Proper safety protocols must be followed when handling this compound, including wearing protective gear and working under inert conditions to prevent degradation.

Wirkmechanismus

Target of Action

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate primarily targets carbonyl compounds, such as ketones and aldehydes. These targets play a crucial role in organic synthesis, where they are often activated to form more reactive intermediates. The compound’s ability to activate these carbonyl groups makes it a valuable reagent in various chemical reactions .

Mode of Action

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate interacts with its targets by acting as a strong electrophile. When it encounters a carbonyl compound, it facilitates the formation of silyl enol ethers by silylating the oxygen atom of the carbonyl group. This interaction increases the reactivity of the carbonyl compound, enabling further chemical transformations .

Biochemical Pathways

The biochemical pathways affected by 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate involve the formation of silyl enol ethers and other silylated intermediates. These pathways are essential in organic synthesis, particularly in the formation of complex molecules. The compound’s action leads to the generation of highly reactive intermediates that can undergo various downstream reactions, such as nucleophilic additions and substitutions .

Pharmacokinetics

The pharmacokinetics of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, in terms of absorption, distribution, metabolism, and excretion (ADME), are primarily influenced by its chemical structure. The compound’s trimethylsilyl group enhances its lipophilicity, facilitating its absorption into organic solvents. Its trifluoromethanesulfonate group, being a strong leaving group, aids in its reactivity and subsequent metabolism. The compound’s stability in various environments impacts its bioavailability and effectiveness in chemical reactions .

Result of Action

The molecular and cellular effects of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate’s action include the formation of highly reactive silyl enol ethers and other silylated intermediates. These intermediates are crucial for the synthesis of complex organic molecules. The compound’s action results in increased reactivity of carbonyl compounds, enabling efficient and selective chemical transformations .

Action Environment

Environmental factors such as moisture, temperature, and solvent choice significantly influence the action, efficacy, and stability of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate The compound is highly sensitive to moisture, which can lead to hydrolysis and loss of reactivityThese factors ensure the compound’s stability and effectiveness in organic synthesis .

Vorbereitungsmethoden

The synthesis of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is carried out at temperatures ranging from 10°C to 30°C for approximately 12 hours under an inert gas atmosphere. After the reaction, the product is purified through reduced pressure distillation, yielding the desired compound . Another method involves the reaction of hydroxytrimethylsilane with a compound of the general formula CF3SO2X, where X can be Cl, F, or OSO2CF3 .

Analyse Chemischer Reaktionen

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Hydrolysis: It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.

Silylation: It is effective in the silylation of alcohols and amines, forming trimethylsilyl ethers and amines.

Activation of Carboxylic Acids and Esters: It activates carboxylic acids and esters, making them more reactive towards nucleophiles.

Glycosylation Reactions: It is widely used as a catalyst in glycosylation reactions, facilitating the formation of glycosidic bonds.

Common reagents used in these reactions include triethylamine, 2,6-lutidine, and various nucleophiles. The major products formed depend on the specific reaction but often include silyl enol ethers, amides, and esters.

Vergleich Mit ähnlichen Verbindungen

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is unique due to its combination of a trimethylsilyl group and a trifluoromethanesulfonate group, which endows it with remarkable reactivity and stability. Similar compounds include:

Trimethylsilyl Trifluoromethanesulfonate: Known for its use in silylation and activation of carbonyl compounds.

(Trimethylsilyl)methyl Trifluoromethanesulfonate: Used as a trimethylsilylmethylating reagent.

tert-Butyldimethylsilyl Trifluoromethanesulfonate: Employed in silylation reactions.

These compounds share similar reactivity but differ in their specific applications and the stability of the resulting silyl derivatives.

Biologische Aktivität

1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate (TMSOTf) is a compound of increasing interest in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is characterized by its trifluoromethanesulfonate group, which enhances its electrophilic nature, making it a potent reagent in various chemical reactions. The trimethylsilyl group also increases the stability of the compound, allowing for selective reactions under mild conditions.

Mechanism of Action:

- Electrophilic Reactivity: The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives.

- Catalytic Role: TMSOTf has been shown to catalyze reactions such as Friedel-Crafts acylation and alkylation, where it promotes the formation of carbon-carbon bonds through electrophilic aromatic substitution.

Biological Activities

Research indicates that TMSOTf exhibits several biological activities, primarily through its role in facilitating the synthesis of biologically active compounds.

Anticancer Activity

A study highlighted the use of TMSOTf in synthesizing compounds with potential anticancer properties. For instance, derivatives synthesized using TMSOTf demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound can serve as a precursor for developing new anticancer agents .

Antimicrobial Properties

TMSOTf has also been explored for its antimicrobial activity. Research indicates that compounds synthesized with TMSOTf exhibit significant inhibition against a range of bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Synthesis of Anticancer Agents:

-

Development of Antimicrobial Compounds:

- In another study, researchers synthesized novel antimicrobial agents using TMSOTf-mediated reactions. The resulting compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFMFICBVHCWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454460 | |

| Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252054-88-9 | |

| Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate in perylene modification?

A1: 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate acts as a dienophile in a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene ring system at the bay region. This structural modification is particularly interesting as it can significantly influence the electroluminescent properties of the perylene derivative. []

Q2: Why is bay region functionalization of perylene derivatives important?

A2: Bay region functionalization of perylene derivatives is crucial because it allows for fine-tuning of their photophysical properties. [] The extended π-conjugation resulting from attaching groups to the bay region directly impacts the electronic structure and consequently, the light absorption and emission characteristics of the molecule. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over color and efficiency is critical. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.